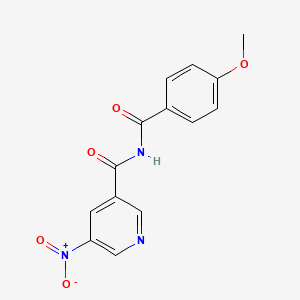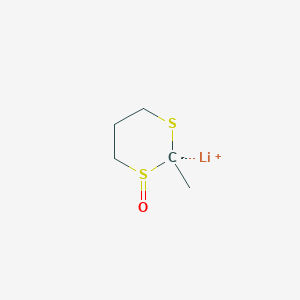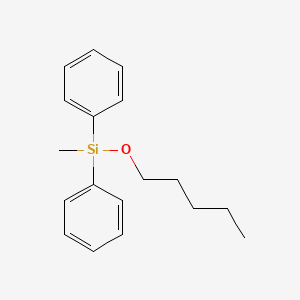
1-Methyl(diphenyl)silyloxypentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl(diphenyl)silyloxypentane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a pentane chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl(diphenyl)silyloxypentane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 1-chloropentane in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance efficiency and yield by providing better control over reaction conditions and minimizing side reactions.
化学反応の分析
Types of Reactions: 1-Methyl(diphenyl)silyloxypentane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
1-Methyl(diphenyl)silyloxypentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing novel pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
作用機序
The mechanism by which 1-Methyl(diphenyl)silyloxypentane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, influencing the compound’s reactivity and stability. The phenyl groups provide aromaticity, which can enhance interactions with biological molecules and improve the compound’s solubility in organic solvents.
類似化合物との比較
Diphenylsilane: Lacks the pentane chain, making it less flexible.
1-Methyl(diphenyl)silane: Similar structure but without the oxygen atom, affecting its reactivity.
Pentamethylsilane: Contains five methyl groups instead of phenyl groups, altering its chemical properties.
Uniqueness: 1-Methyl(diphenyl)silyloxypentane is unique due to its combination of a silicon-oxygen bond, phenyl groups, and a pentane chain. This structure provides a balance of flexibility, stability, and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
58657-47-9 |
|---|---|
分子式 |
C18H24OSi |
分子量 |
284.5 g/mol |
IUPAC名 |
methyl-pentoxy-diphenylsilane |
InChI |
InChI=1S/C18H24OSi/c1-3-4-11-16-19-20(2,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,3-4,11,16H2,1-2H3 |
InChIキー |
GOSNMMVIQUVNQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
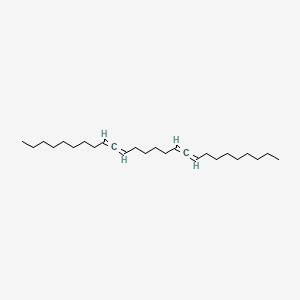
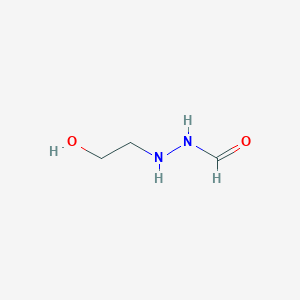
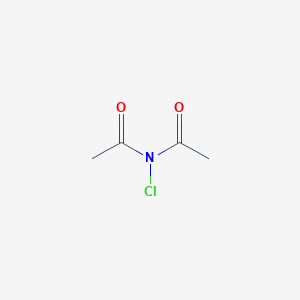

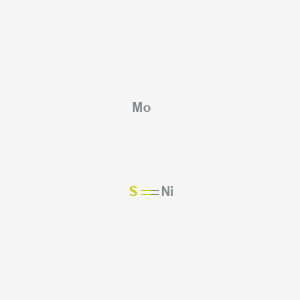
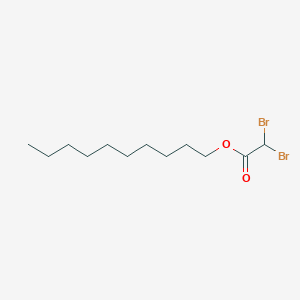
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
